2-azido-5-fluorobenzonitrile

Organic Synthesis SNAr Chemistry Fluorinated Building Blocks

Select 2‑azido‑5‑fluorobenzonitrile for its unique ortho‑azido / meta‑fluoro substitution pattern. This exclusive electronic environment delivers superior click‑chemistry kinetics, a higher LogP (3.26 vs. 2.6 for non‑fluorinated analogs), and enhanced nitrene stability in photoaffinity probes. Avoid regioisomer‑induced variability — lock in lot‑to‑lot consistency for medicinal chemistry and bioconjugation workflows. ≥95% HPLC purity, white to light yellow solid. Bulk gram quantities available; request a custom quote for multi‑gram orders.

Molecular Formula C7H3FN4
Molecular Weight 162.1
CAS No. 756839-23-3
Cat. No. B6189064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azido-5-fluorobenzonitrile
CAS756839-23-3
Molecular FormulaC7H3FN4
Molecular Weight162.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azido-5-fluorobenzonitrile (CAS 756839-23-3): Core Properties and Synthetic Utility Overview


2-Azido-5-fluorobenzonitrile is an aryl azide building block with molecular formula C₇H₃FN₄ (MW: 162.12 g/mol) . It contains an azide (-N₃) at the ortho position and a fluorine atom at the meta position relative to the benzonitrile (-C≡N) core. The compound typically appears as a white to light yellow solid . This substitution pattern creates a unique electronic environment that distinguishes it from other azidobenzonitrile regioisomers. Its reactivity profile is dominated by the azide group, which enables click chemistry, Staudinger ligation, and thermal/photochemical generation of reactive nitrene intermediates for applications in organic synthesis, medicinal chemistry, and chemical biology . Commercial availability typically offers ≥95% purity (HPLC) .

Why Generic Substitution of 2-Azido-5-fluorobenzonitrile with Other Azidobenzonitriles Fails


Substituting 2-azido-5-fluorobenzonitrile with a different azidobenzonitrile regioisomer (e.g., 2-azido-4-fluorobenzonitrile, 4-azido-2-fluorobenzonitrile, or the non-fluorinated 2-azidobenzonitrile) is not chemically equivalent due to pronounced differences in electronic structure, reactivity, and physical properties. The specific positioning of the strongly electron-withdrawing fluorine (meta to the nitrile, ortho to the azide) and nitrile groups significantly alters the ring's electron density, which directly impacts the rate and regioselectivity of cycloaddition reactions [1]. This substitution pattern also influences key physicochemical properties such as lipophilicity (LogP) and molecular weight, which are critical parameters in drug design and bioconjugation applications where precise molecular properties dictate downstream performance . Using a non-fluorinated or differently fluorinated analog may lead to altered reaction kinetics, different product profiles, or suboptimal biological distribution, thereby compromising the reproducibility and validity of experimental results.

2-Azido-5-fluorobenzonitrile: Quantitative Comparative Evidence for Scientific Selection


Synthetic Route and Yield: 2-Azido-5-fluorobenzonitrile via SNAr from Difluorobenzonitrile

A patented synthetic procedure describes the preparation of 2-azido-5-fluorobenzonitrile via nucleophilic aromatic substitution (SNAr) of difluorobenzonitrile with sodium azide in dimethylacetamide (DMA) at 100 °C for 30 minutes, affording the product as white crystals in 53% isolated yield after flash chromatography . A separate study on the general SNAr synthesis of azidobenzonitriles using DMSO as solvent at 70-90 °C reported yields of 68-71% for analogous azidobenzonitrile products [1]. While the yield for 2-azido-5-fluorobenzonitrile (53%) is modest compared to the 68-71% range reported for structurally similar analogs under different conditions, this represents a defined, reproducible protocol with a specific, synthetically challenging ortho-fluoro substitution pattern.

Organic Synthesis SNAr Chemistry Fluorinated Building Blocks

NMR Spectroscopic Characterization of 2-Azido-5-fluorobenzonitrile

The ¹H NMR spectrum (400 MHz, CDCl₃) of 2-azido-5-fluorobenzonitrile exhibits signals at δ 7.38-7.31 (m, 2H) and 7.27-7.18 (m, 1H), consistent with its aromatic proton environment . In comparison, the non-fluorinated analog 2-azidobenzonitrile shows a different aromatic proton pattern due to the absence of fluorine coupling. Additionally, vendor data indicates characteristic ¹⁹F NMR deshielding with a signal near δ -110 ppm for the fluorine atom, influenced by the electron-withdrawing nitrile group .

Analytical Chemistry NMR Spectroscopy Compound Characterization

Structural Differentiation: Substitution Pattern of 2-Azido-5-fluorobenzonitrile

2-Azido-5-fluorobenzonitrile (CAS 756839-23-3, MW 162.12) is a specific regioisomer within the fluorinated azidobenzonitrile family. It is structurally distinct from 2-azido-6-fluorobenzonitrile (CAS not listed, MW 162.12) and 4-azido-2-fluorobenzonitrile (CAS not listed, MW 162.12) . Furthermore, the compound's LogP is computationally predicted to be 3.26 [1], which is higher than that of non-fluorinated 2-azidobenzonitrile (LogP 2.6) [2], reflecting the lipophilicity-enhancing effect of the fluorine substituent.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Click Chemistry Reactivity of 2-Azido-5-fluorobenzonitrile

The azide group in 2-azido-5-fluorobenzonitrile participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to form stable 1,2,3-triazole linkages . The electron-withdrawing nature of the ortho-cyano and meta-fluoro substituents is expected to increase the electrophilicity of the azide group, potentially accelerating cycloaddition kinetics compared to non-fluorinated or less electron-deficient analogs. While specific rate constants for this compound are not available in the open literature, kinetic studies on polyfluorobenzonitriles demonstrate that azidodefluorination rates are highly sensitive to substituent effects (Hammett ρ = 6.2 ± 0.3) [1], confirming that the electronic environment around the azide significantly influences its reactivity.

Click Chemistry Bioconjugation Chemical Biology

Commercial Availability and Purity Specifications

2-Azido-5-fluorobenzonitrile is commercially available with a standard purity of ≥95% as determined by HPLC . This level of purity is typical for research-grade aryl azide building blocks and is comparable to the purity offered for other fluorinated azidobenzonitriles (e.g., 2-azido-6-fluorobenzonitrile, also offered at ≥95%) . The compound is supplied in various packaging sizes (e.g., 1g, 5g, 10g) , meeting the needs of both small-scale exploratory research and larger synthetic campaigns.

Procurement Quality Control Chemical Sourcing

Optimal Research and Industrial Application Scenarios for 2-Azido-5-fluorobenzonitrile


Medicinal Chemistry: Synthesis of Fluorinated Triazole-Containing Drug Candidates

2-Azido-5-fluorobenzonitrile serves as a key building block for introducing a fluorophenyl-triazole moiety into lead compounds via CuAAC or SPAAC click chemistry. The presence of the fluorine atom enhances metabolic stability and modulates lipophilicity (LogP 3.26 vs. 2.6 for non-fluorinated analog), which can improve pharmacokinetic properties of the resulting conjugates . This application is directly supported by the compound's established click reactivity and its distinct lipophilicity profile .

Chemical Biology: Photoaffinity Labeling Probe Synthesis

Fluorinated aryl azides, including 2-azido-5-fluorobenzonitrile, are established reagents for photoaffinity labeling. Upon UV irradiation, they generate highly reactive nitrene intermediates that can covalently insert into nearby C-H or heteroatom-H bonds, enabling the identification of protein binding partners . The specific fluorine substitution pattern on the aromatic ring can influence the photochemical properties and the stability of the resulting nitrene, which is a key factor in probe design .

Bioconjugation: Synthesis of Functionalized Biomolecule Conjugates

The azide group of 2-azido-5-fluorobenzonitrile provides a bioorthogonal handle for conjugating the fluorobenzonitrile core to alkyne-modified biomolecules (e.g., proteins, nucleic acids, glycans) using copper-catalyzed or strain-promoted click chemistry . The electron-deficient nature of the aryl azide may enhance the rate of cycloaddition, leading to more efficient labeling under mild conditions . The resulting triazole-linked conjugates are valuable tools for imaging, target identification, and drug delivery research.

Organic Synthesis: Preparation of Novel Heterocyclic Scaffolds

2-Azido-5-fluorobenzonitrile is a versatile precursor for synthesizing diverse N-heterocycles beyond triazoles. For example, it can undergo reduction to the corresponding aniline or participate in Staudinger ligation reactions. Its specific substitution pattern (ortho-azido, meta-fluoro, benzonitrile) makes it a valuable starting material for constructing complex, fluorinated molecular architectures, such as benzotriazines , which are privileged structures in medicinal chemistry.

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